molecular formula C20H27N3O4S B15117450 3-Tert-butyl-6-{[1-(2-methoxybenzenesulfonyl)pyrrolidin-3-yl]methoxy}pyridazine

3-Tert-butyl-6-{[1-(2-methoxybenzenesulfonyl)pyrrolidin-3-yl]methoxy}pyridazine

Cat. No.: B15117450
M. Wt: 405.5 g/mol
InChI Key: WCNFNCGRQCNPQR-UHFFFAOYSA-N
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Description

3-Tert-butyl-6-{[1-(2-methoxybenzenesulfonyl)pyrrolidin-3-yl]methoxy}pyridazine is a complex organic compound that belongs to the class of pyridazines. Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. This specific compound features a tert-butyl group, a methoxy group, and a methoxybenzenesulfonyl-pyrrolidinyl moiety, making it a unique and versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-6-{[1-(2-methoxybenzenesulfonyl)pyrrolidin-3-yl]methoxy}pyridazine typically involves multiple steps, including the formation of the pyridazine ring and the introduction of the functional groups. One common method involves the reaction of a pyridazine derivative with tert-butyl and methoxybenzenesulfonyl-pyrrolidinyl intermediates under controlled conditions. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium or copper complexes to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures high yield and purity of the final product. The reaction parameters, including temperature, pressure, and reaction time, are optimized to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-6-{[1-(2-methoxybenzenesulfonyl)pyrrolidin-3-yl]methoxy}pyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.

Scientific Research Applications

3-Tert-butyl-6-{[1-(2-methoxybenzenesulfonyl)pyrrolidin-3-yl]methoxy}pyridazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Tert-butyl-6-{[1-(2-methoxybenzenesulfonyl)pyrrolidin-3-yl]methoxy}pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, resulting in altered cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Tert-butyl-6-{[1-(2-methoxybenzenesulfonyl)pyrrolidin-3-yl]methoxy}pyridazine stands out due to its unique combination of functional groups and structural features. The presence of the pyridazine ring, tert-butyl group, and methoxybenzenesulfonyl-pyrrolidinyl moiety provides a versatile platform for various chemical modifications and applications. Its distinct properties make it valuable in diverse fields, from medicinal chemistry to materials science.

Properties

Molecular Formula

C20H27N3O4S

Molecular Weight

405.5 g/mol

IUPAC Name

3-tert-butyl-6-[[1-(2-methoxyphenyl)sulfonylpyrrolidin-3-yl]methoxy]pyridazine

InChI

InChI=1S/C20H27N3O4S/c1-20(2,3)18-9-10-19(22-21-18)27-14-15-11-12-23(13-15)28(24,25)17-8-6-5-7-16(17)26-4/h5-10,15H,11-14H2,1-4H3

InChI Key

WCNFNCGRQCNPQR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C(C=C1)OCC2CCN(C2)S(=O)(=O)C3=CC=CC=C3OC

Origin of Product

United States

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